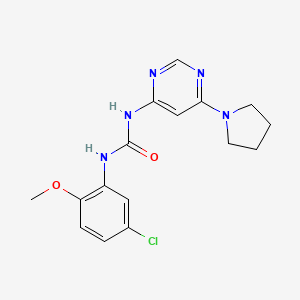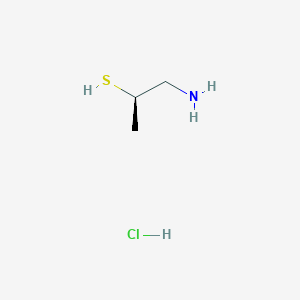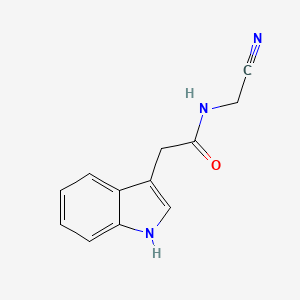
(E)-ethyl 2-(2-cyano-3-(4-(dimethylamino)phenyl)acrylamido)-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-ethyl 2-(2-cyano-3-(4-(dimethylamino)phenyl)acrylamido)-4-phenylthiophene-3-carboxylate” is a type of organic dye. It is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSC) due to its high molar extinction coefficient, simple synthesis process, reduced adverse environmental effects, and abundance .
Synthesis Analysis
The synthesis of this compound involves the use of commercial P25 TiO2 material as a photoanode, 2-cyano 3-(4-diphenylaminophenyl) prop 2-enoic acid dye as a sensitizer, I-/I3- as an electrolyte, and Platinum (Pt) used as a counter electrode .Molecular Structure Analysis
The molecular structure of this compound is close to planar, with a maximum deviation of 0.145 (3) Å. The dihedral angle between the phenyl and benzene rings is 11.22 (14)° . Intramolecular C—H⋯O and C—H⋯N interactions occur .Chemical Reactions Analysis
The compound is used as a sensitizer in Dye-Sensitized Solar Cells (DSSC). The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m2, and fill factor (FF) =56% .Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H12N2O2 and a molecular weight of 216.242 . Its physical properties include a density of 1.3±0.1 g/cm3, boiling point of 407.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications
Antioxidant and Anti-inflammatory Activities
A study focused on synthesizing and evaluating a series of compounds, including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, which are closely related to the specified chemical. These compounds were assessed for their in vitro antioxidant properties across three different models and in vivo anti-inflammatory activities through the carrageenan-induced rat paw edema model. The results indicated that compounds with phenolic substitution displayed greater antioxidant and anti-inflammatory activities. This research underscores the potential of such compounds in developing treatments for conditions associated with oxidative stress and inflammation (Madhavi & Sreeramya, 2017).
Polymerization and Material Science
Another dimension of research explores the polymerization reactions involving related compounds. For example, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, a compound with structural similarities, was utilized to initiate the diradical polymerization of acrylonitrile. This study provides insights into the kinetics of polymerization and the effects of initiator concentration and temperature on molecular weight, showcasing the role of these compounds in the synthesis of polymeric materials with specific properties (Li et al., 1991).
Fluorescence and Sensing Applications
Research on the fluorescence characteristics of ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodophenyl)-1H-pyrrol-2-yl)acrylate and its isomers highlights the impact of configuration on fluorescence and potential anti-cancer activity. This study elucidates how the stereochemistry of such compounds influences their optical properties and biological activities, suggesting their utility in developing fluorescent probes for biological imaging and therapeutics (Irfan et al., 2021).
Mechanism of Action
Target of Action
It is known that the compound is used as a dye in electrochemical cell applications .
Mode of Action
The compound, also known as a Phenyl-conjugated Oligoene dye, is synthesized chemically and its structure is confirmed by 1H NMR and 13C NMR spectrum . It interacts with its targets through electron transfer processes, which are reversible . The details about these processes are obtained from cyclic-voltammograms .
Biochemical Pathways
The compound is involved in the electron transfer processes in electrochemical cells
Pharmacokinetics
The compound’s interaction with its targets through electron transfer processes suggests that it may have unique pharmacokinetic properties .
Result of Action
The compound is used as a sensitizer in Dye-Sensitized Solar Cells (DSSCs) . The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m^2, and fill factor (FF) =56% .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature . For instance, the cyclic voltammetry of the dye was taken at a temperature of 20°C .
Future Directions
properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-4-31-25(30)22-21(18-8-6-5-7-9-18)16-32-24(22)27-23(29)19(15-26)14-17-10-12-20(13-11-17)28(2)3/h5-14,16H,4H2,1-3H3,(H,27,29)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFKYQPJDXBRBS-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(C=C3)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

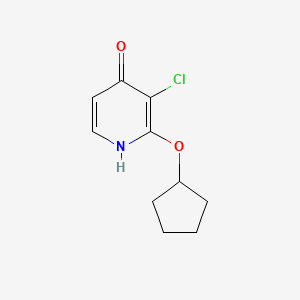
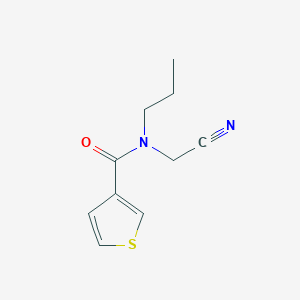
![7-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2891062.png)

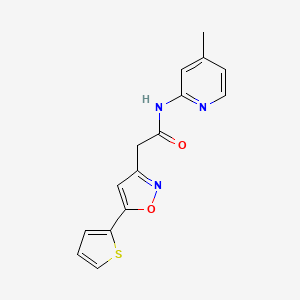
![(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2891065.png)

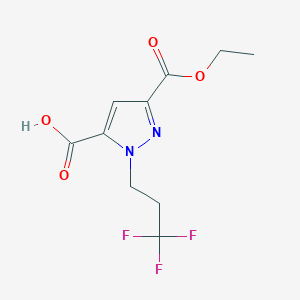
![4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2891071.png)


